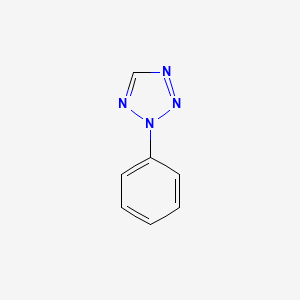

2-Phenyl-2h-tetrazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56476-95-0 |

|---|---|

Molecular Formula |

C7H6N4 |

Molecular Weight |

146.15 g/mol |

IUPAC Name |

2-phenyltetrazole |

InChI |

InChI=1S/C7H6N4/c1-2-4-7(5-3-1)11-9-6-8-10-11/h1-6H |

InChI Key |

QLDFMNWSPWEFIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CN=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 2h Tetrazole and Its Derivatives

Cycloaddition Reactions in 2-Phenyl-2H-tetrazole Synthesis

Cycloaddition reactions are a cornerstone in the synthesis of tetrazole rings. These methods involve the formation of the five-membered ring from acyclic precursors in a concerted or stepwise manner.

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source is one of the most fundamental and widely utilized methods for forming the tetrazole ring. nih.govnih.gov This reaction, often referred to as a Huisgen cycloaddition, typically involves reacting an organonitrile with an azide, such as sodium azide, to yield a 5-substituted 1H-tetrazole. nih.govnih.govacs.org While this method directly produces the 1H-tetrazole, this intermediate is a crucial precursor for the synthesis of 2-phenyl-2H-tetrazoles via subsequent N-arylation reactions.

A highly efficient, one-pot synthesis for 2,5-disubstituted tetrazoles, including 2-phenyl derivatives, involves the reaction of aryldiazonium salts with amidines. organic-chemistry.orgresearchgate.netacs.orgorganic-chemistry.org This methodology offers significant advantages, including mild reaction conditions, short reaction times, and high yields. organic-chemistry.orgresearchgate.netsci-hub.se The process is typically carried out by first reacting the aryldiazonium salt with an amidine in a solvent like DMSO at room temperature. organic-chemistry.org This is followed by an oxidative ring closure step, often induced by the addition of an iodine/potassium iodide (I₂/KI) mixture under basic conditions, to furnish the final 2,5-disubstituted tetrazole product. organic-chemistry.orgresearchgate.netacs.org

The proposed mechanism for this transformation involves the initial formation of an imino-triazene intermediate, which then undergoes oxidative N-N bond formation and cyclization to yield the stable tetrazole ring. organic-chemistry.org This approach is scalable and tolerates a wide array of functional groups on both the aryldiazonium salt and the amidine, making it a versatile tool for generating diverse tetrazole libraries. organic-chemistry.orgacs.org

| Aryldiazonium Salt Precursor | Amidine Reactant | Resulting 2,5-Disubstituted Tetrazole | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Benzamidine | 2,5-Diphenyl-2H-tetrazole | 94 | sci-hub.se |

| 4-tert-Butylaniline | Benzamidine | 2-(4-tert-Butylphenyl)-5-phenyl-2H-tetrazole | 85 | acs.org |

| 2,4,6-Trimethylaniline | Benzamidine | 2-(2,4,6-Trimethylphenyl)-5-phenyl-2H-tetrazole | 80 | acs.org |

| Aniline | Formamidine | This compound | Acceptable Yields | sci-hub.se |

The synthesis of 2-aryl-2H-tetrazoles can also be achieved through pathways involving hydrazone intermediates. One established method employs the reaction of arylsulfonylhydrazones with arene diazonium salts. nih.gov This strategy leads to the formation of 2-aryl-5-substituted tetrazoles. Another approach involves the use of 2-(2-arylhydrazono)acetic acid as a key intermediate in a regioselective construction of the 2-aryl tetrazole ring system. nih.gov

Furthermore, 2,5-diaryltetrazoles can be prepared by reacting N-phenylsulfonylbenzhydrazidoyl chlorides with arylhydrazines. researchgate.net The initial reaction forms an intermediate that, upon treatment with a base like potassium carbonate, cyclizes to yield the desired tetrazole product. researchgate.net These methods highlight the utility of hydrazone-based precursors in directing the regiochemistry of the final tetrazole product.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful solutions for the regioselective and efficient synthesis of 2-phenyl-2H-tetrazoles, often under environmentally benign conditions. These methods typically involve the arylation of a pre-formed 5-substituted tetrazole ring.

Metal-catalyzed cross-coupling reactions are a prominent strategy for the regioselective N-arylation of tetrazoles. Copper(I) catalysts have proven to be particularly effective for the synthesis of 2,5-disubstituted tetrazoles. organic-chemistry.org A mild and highly regioselective N2-arylation of 5-substituted tetrazoles can be achieved using various arylboronic acids in the presence of a Cu(I) catalyst such as [Cu(OH)(TMEDA)]₂Cl₂. organic-chemistry.org

Another effective catalyst is copper(I) oxide (Cu₂O), which facilitates the aerobic oxidative coupling of 5-substituted-2H-tetrazoles with arylboronic acids. rsc.org This method provides the desired 2,5-disubstituted tetrazoles in good to excellent yields. The reaction is typically performed in a solvent like DMSO under an oxygen atmosphere at elevated temperatures. rsc.org These copper-catalyzed methods are valued for their reliability and preferential formation of the N2-arylated isomer.

| Tetrazole Substrate | Arylboronic Acid | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Phenyl-2H-tetrazole | 4-Methylphenylboronic acid | Cu₂O (5 mol%), O₂ | 5-Phenyl-2-(p-tolyl)-2H-tetrazole | 88 | rsc.org |

| 5-Phenyl-2H-tetrazole | 4-Methoxyphenylboronic acid | Cu₂O (5 mol%), O₂ | 2-(4-Methoxyphenyl)-5-phenyl-2H-tetrazole | 85 | rsc.org |

| 5-Phenyl-2H-tetrazole | Phenylboronic acid | Cu₂O (5 mol%), O₂ | 2,5-Diphenyl-2H-tetrazole | 82 | rsc.org |

| 5-(p-Tolyl)-2H-tetrazole | Phenylboronic acid | Cu₂O (5 mol%), O₂ | 2-Phenyl-5-(p-tolyl)-2H-tetrazole | 86 | rsc.org |

In recent years, the principles of green chemistry have driven the development of novel catalytic systems, with nanomaterials emerging as highly efficient and sustainable catalysts for organic transformations, including tetrazole synthesis. researchgate.netnih.gov The high surface-area-to-volume ratio, ease of surface modification, and potential for recovery and reusability make nanocatalysts particularly attractive. researchgate.netnih.gov

Various nano-catalysts, including those based on copper, magnetic nanoparticles, and boehmite, have been successfully employed for the green synthesis of tetrazole derivatives. researchgate.net For instance, Cu(0) nanoparticles supported on organo-modified montmorillonite (B579905) clay have been developed as an eco-friendly and heterogeneous catalyst for synthesizing 5-substituted 1H-tetrazoles, which are key precursors for 2-phenyl derivatives. researchgate.net These nanomaterial-based approaches often allow for milder reaction conditions, shorter reaction times, and simplified work-up procedures, aligning with the goals of sustainable chemical manufacturing. researchgate.net

Lewis Acid-Catalyzed Methods

The synthesis of tetrazole derivatives, including this compound, can be effectively accelerated through the use of Lewis acid catalysts. These catalysts function by activating the nitrile substrate, thereby facilitating the [3+2] cycloaddition reaction with an azide. This activation lowers the energy barrier for the reaction, often leading to higher yields and milder reaction conditions compared to uncatalyzed methods.

A range of Lewis acids have been demonstrated to be effective in promoting tetrazole formation. Commonly employed catalysts include salts of zinc, aluminum, copper, and tin. For instance, zinc chloride (ZnCl₂) has been used to facilitate the reaction between nitriles and sodium azide. The Lewis acidic nature of the zinc ion is believed to coordinate to the nitrogen atom of the nitrile group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide ion. Similarly, aluminum chloride (AlCl₃) has been reported as an effective Lewis acid for these transformations.

Copper-catalyzed methods have also emerged as a powerful tool for the synthesis of 2,5-disubstituted 2H-tetrazoles. For example, the use of copper(I) oxide (Cu₂O) as a catalyst in the aerobic oxidative direct cross-coupling of N-H free tetrazoles with boronic acids provides a green and atom-efficient route to these compounds. rsc.orgnih.gov This method is particularly advantageous for its regioselectivity, favoring the formation of the 2,5-isomer. researchgate.netresearchgate.net Another notable copper-based catalytic system is [Cu(OH)(TMEDA)]₂Cl₂, which also promotes the regioselective 2-arylation of 5-substituted tetrazoles with arylboronic acids. organic-chemistry.orgnih.gov

The general mechanism for Lewis acid-catalyzed tetrazole synthesis from a nitrile and an azide is depicted below:

Activation of the nitrile: The Lewis acid (LA) coordinates to the nitrogen atom of the nitrile (R-C≡N), making the carbon atom more electrophilic.

Nucleophilic attack: The azide ion (N₃⁻) attacks the activated nitrile carbon, leading to the formation of an intermediate.

Cyclization: The intermediate undergoes intramolecular cyclization to form the tetrazole ring.

Protonation/Catalyst regeneration: The resulting tetrazole anion is protonated during workup, and the Lewis acid catalyst is regenerated.

The choice of Lewis acid can influence the reaction conditions and the substrate scope. Some reactions may proceed at room temperature, while others may require heating. The selection of the appropriate catalyst is crucial for optimizing the yield and purity of the desired this compound derivative.

Multi-component and One-pot Synthetic Strategies

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and operational simplicity for the construction of complex molecules like this compound derivatives. acs.orgeurekaselect.comnih.gov These strategies involve the combination of three or more reactants in a single reaction vessel, where a cascade of reactions occurs to form the final product without the need for isolating intermediates.

A prominent example of an MCR for tetrazole synthesis is the Ugi-azide reaction. This is a four-component reaction involving an aldehyde, an amine, an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide). The reaction proceeds through the formation of an α-amino nitrile intermediate, which then undergoes a [3+2] cycloaddition with the azide to yield a 1,5-disubstituted tetrazole. While this typically yields the 1,5-isomer, variations and subsequent rearrangements can be explored to access other substitution patterns.

One-pot syntheses have also been developed for the regioselective formation of 2,5-disubstituted 2H-tetrazoles. A notable example involves the reaction of aryldiazonium salts with amidines. acs.orgorganic-chemistry.orgresearchgate.netsci-hub.se This method proceeds via an initial reaction between the diazonium salt and the amidine, followed by an oxidative ring closure, often facilitated by reagents like iodine/potassium iodide, to furnish the 2,5-disubstituted tetrazole. acs.orgorganic-chemistry.org This approach is advantageous due to the ready availability of the starting materials and the mild reaction conditions. organic-chemistry.org The reaction tolerates a variety of functional groups on both the aryldiazonium salt and the amidine, allowing for the synthesis of a diverse library of 2,5-disubstituted tetrazoles. acs.orgsci-hub.se

The general scheme for the one-pot synthesis from aryldiazonium salts and amidines is as follows:

This strategy has been shown to be scalable and provides the desired products in moderate to excellent yields. acs.orgorganic-chemistry.orgsci-hub.se

Regioselectivity Control in this compound Formation

The synthesis of substituted tetrazoles from unsymmetrical precursors often leads to the formation of regioisomers, namely the 1,5- and 2,5-disubstituted products. Controlling the regioselectivity to favor the formation of the desired this compound isomer is a critical aspect of synthetic design. Several factors can influence the regiochemical outcome of the reaction, including the choice of reactants, catalysts, and reaction conditions.

In the context of N-arylation of 5-substituted tetrazoles, the regioselectivity is often directed towards the N2 position, yielding the 2,5-disubstituted isomer. This preference is particularly evident in copper-catalyzed cross-coupling reactions with arylboronic acids. researchgate.net The use of catalysts like Cu₂O or [Cu(OH)(TMEDA)]₂Cl₂ has been shown to provide high regioselectivity for the N2-arylation. nih.govorganic-chemistry.org This selectivity is attributed to the coordination of the copper catalyst with the tetrazole ring, which directs the incoming aryl group to the N2 position.

Similarly, the one-pot reaction of aryldiazonium salts with amidines demonstrates a high degree of regioselectivity, exclusively yielding 2,5-disubstituted tetrazoles. acs.orgorganic-chemistry.orgresearchgate.netsci-hub.se The mechanism of this reaction inherently favors the formation of the N-N bond between the diazonium salt and the amidine nitrogen, which ultimately leads to the 2,5-disubstituted product upon cyclization.

Alkylation reactions of monosubstituted tetrazoles can also be controlled to favor the 2,5-disubstituted product. For example, the diazotization of aliphatic amines in the presence of a monosubstituted tetrazole has been reported to preferentially yield 2,5-disubstituted tetrazoles. organic-chemistry.org

Furthermore, silver-catalyzed [3+2] cycloaddition of α-diazocarbonyl derivatives with arenediazonium salts provides a regioselective route to functionalized 2,5-disubstituted tetrazoles. nih.govthieme.de

The table below summarizes the regioselectivity observed in various synthetic methods for 2,5-disubstituted tetrazoles.

| Method | Reactants | Catalyst/Reagent | Regioselectivity (2,5-isomer) |

| Cross-coupling | 5-Substituted tetrazole, Arylboronic acid | Cu₂O, O₂ | High |

| Cross-coupling | 5-Substituted tetrazole, Arylboronic acid | [Cu(OH)(TMEDA)]₂Cl₂ | High organic-chemistry.org |

| One-pot synthesis | Aryldiazonium salt, Amidine | I₂/KI | High acs.orgorganic-chemistry.orgsci-hub.se |

| Alkylation | Monosubstituted tetrazole, Aliphatic amine | Diazotization | Preferential organic-chemistry.org |

| [3+2] Cycloaddition | α-Diazocarbonyl derivative, Arenediazonium salt | Silver catalyst | High nih.govthieme.de |

Synthetic Strategies for Specific this compound Derivatives

N-Acyl/Aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides

A series of novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides have been synthesized through a multi-step sequence. tubitak.gov.trresearchgate.netresearchgate.net The key intermediate, 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide, is prepared first, and then subsequently acylated or aroylated to yield the final products.

The synthetic pathway commences with the esterification of 5-phenyl-2H-tetrazole with ethyl chloroacetate (B1199739) to afford ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate. This ester is then treated with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like methanol (B129727) to yield the corresponding acetohydrazide. The final step involves the reaction of the acetohydrazide with various acyl or aroyl chlorides in a solvent such as dry dimethylformamide (DMF) at room temperature. tubitak.gov.tr This straightforward approach allows for the introduction of a wide range of acyl and aroyl groups, leading to a diverse library of N-substituted acetohydrazide derivatives.

The general reaction scheme is as follows:

Esterification: 5-Phenyl-2H-tetrazole + ClCH₂COOEt → Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate

Hydrazinolysis: Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate + N₂H₄·H₂O → 2-(5-Phenyl-2H-tetrazol-2-yl)acetohydrazide

Acylation/Aroylation: 2-(5-Phenyl-2H-tetrazol-2-yl)acetohydrazide + RCOCl → N-Acyl/Aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

The structures of the synthesized compounds are typically confirmed using various spectroscopic techniques, including FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry. tubitak.gov.tr

The following table provides examples of synthesized N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides and their reported yields. tubitak.gov.tr

| Acyl/Aroyl Chloride | Product | Yield (%) |

| Benzoyl chloride | N-Benzoyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | 85 |

| 4-Chlorobenzoyl chloride | N-(4-Chlorobenzoyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | 88 |

| 4-Nitrobenzoyl chloride | N-(4-Nitrobenzoyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | 90 |

| Acetyl chloride | N-Acetyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | 82 |

5-(2-Methylbenzofuran-3-yl)-2-phenyl-2H-tetrazoles

The synthesis of 5-(2-methylbenzofuran-3-yl)-2-phenyl-2H-tetrazoles has been achieved through a regioselective, multi-step synthetic route. researchgate.netrjbc.ru A key strategy involves the construction of the benzofuran (B130515) and tetrazole rings in a sequential manner.

A reported method describes the synthesis of a series of 2,5-regioselective benzofuran-tetrazole hybrids starting from 2H-chromene-3-carbonitriles. researchgate.netrjbc.ru These precursors are converted to the corresponding 5-(2-methylbenzofuran-3-yl)-1H-tetrazole. Subsequent N-alkylation or N-arylation of this intermediate provides the desired 2,5-disubstituted tetrazole derivatives. For the synthesis of 2-phenyl substituted derivatives, a cross-coupling reaction with a phenylboronic acid can be employed.

A highly effective strategy for the synthesis of 5-(2-methylbenzofuran-3-yl)-2-phenyl-2H-tetrazoles involves the direct coupling of 5-(2-methylbenzofuran-3-yl)-1H-tetrazole with phenylboronic acid. researchgate.netasianpubs.org This reaction is catalyzed by a copper salt, such as Cu₂O, and utilizes molecular oxygen as an environmentally benign oxidant. asianpubs.org This method is advantageous due to its high regioselectivity for the N2-arylation, mild reaction conditions, and good yields. researchgate.net

The general reaction is as follows:

This approach provides a direct and efficient route to this specific class of this compound derivatives, which are of interest in medicinal chemistry.

2,5-Disubstituted 2H-tetrazoles

A variety of synthetic methodologies have been developed for the regioselective synthesis of 2,5-disubstituted 2H-tetrazoles, which are an important class of tetrazole derivatives. acs.orgresearchgate.net These methods often focus on achieving high regioselectivity for the N2-substituted isomer.

One of the most efficient and versatile methods is the one-pot reaction of aryldiazonium salts with amidines, followed by oxidative cyclization. acs.orgorganic-chemistry.orgresearchgate.netsci-hub.se This method, as previously discussed, provides excellent regioselectivity for the 2,5-disubstituted product and tolerates a wide range of functional groups. acs.orgorganic-chemistry.orgsci-hub.se The reaction conditions are typically mild, and the starting materials are readily available. organic-chemistry.org

Copper-catalyzed cross-coupling reactions are another powerful tool for the synthesis of 2,5-disubstituted 2H-tetrazoles. researchgate.net The direct coupling of N-H free 5-substituted tetrazoles with boronic acids, catalyzed by Cu₂O under an oxygen atmosphere, is a green and atom-efficient method that provides high yields and excellent regioselectivity for the N2-arylation. rsc.orgnih.gov A similar regioselective N2-arylation can be achieved using [Cu(OH)(TMEDA)]₂Cl₂ as the catalyst. organic-chemistry.org

Metal-free approaches have also been reported. For instance, the use of diaryliodonium salts enables a regioselective N2-arylation of 5-substituted-1H-tetrazoles to afford 2-aryl-5-substituted-tetrazoles. organic-chemistry.org This method is applicable to a broad range of aryl groups, including both electron-rich and electron-deficient systems. organic-chemistry.org

The following table provides an overview of various synthetic methods for 2,5-disubstituted 2H-tetrazoles.

| Method | Reactants | Catalyst/Reagent | Key Features |

| One-pot synthesis | Aryldiazonium salts, Amidines | I₂/KI | Mild conditions, high yields, excellent regioselectivity acs.orgorganic-chemistry.orgsci-hub.se |

| Copper-catalyzed cross-coupling | 5-Substituted tetrazole, Boronic acid | Cu₂O, O₂ | Green, atom-efficient, high regioselectivity rsc.orgnih.gov |

| Copper-catalyzed cross-coupling | 5-Substituted tetrazole, Boronic acid | [Cu(OH)(TMEDA)]₂Cl₂ | High regioselectivity organic-chemistry.org |

| Metal-free arylation | 5-Substituted-1H-tetrazole, Diaryliodonium salt | - | Broad substrate scope organic-chemistry.org |

| [3+2] Cycloaddition | α-Diazocarbonyl derivative, Arenediazonium salt | Silver catalyst | Good for functionalized tetrazoles nih.govthieme.de |

Reaction Chemistry and Transformations of 2 Phenyl 2h Tetrazole

Oxidation Reactions of the 2-Phenyl-2H-tetrazole Nucleus

The tetrazole ring is generally resistant to chemical oxidation due to its high nitrogen content and aromatic stabilization. mdpi.com Reactions with common oxidizing agents typically leave the this compound nucleus intact. Oxidation, when observed, tends to occur at substituents attached to the tetrazole C5 position or on the peripheral phenyl ring, rather than disrupting the core heterocyclic structure. This inherent stability is a key feature of the tetrazole moiety.

| Reaction Type | Reactivity of this compound Nucleus | Typical Outcome |

|---|---|---|

| Chemical Oxidation | Highly Resistant | The tetrazole ring remains intact; oxidation may occur on substituents. mdpi.com |

Reduction Chemistry of this compound Derivatives

Similar to its behavior under oxidative conditions, the this compound ring is robust and generally resistant to reduction. mdpi.com Catalytic hydrogenation or treatment with common reducing agents typically fails to cleave the tetrazole ring. Instead, these reactions selectively reduce functional groups appended to the phenyl ring (e.g., conversion of a nitro group to an amino group) or at the C5 position of the tetrazole. The aromaticity of the tetrazole system imparts significant stability against reductive cleavage.

| Reaction Type | Reactivity of this compound Nucleus | Typical Outcome |

|---|---|---|

| Catalytic Hydrogenation | Highly Resistant | The tetrazole ring is preserved; reduction occurs on susceptible substituents. mdpi.com |

Nucleophilic and Electrophilic Substitution Reactions on the Tetrazole Ring

The substitution reactions of this compound are dictated by the electronic nature of the tetrazole ring. The ring's high electron density, a consequence of having four nitrogen atoms, makes it susceptible to electrophilic attack at the nitrogen positions, while direct nucleophilic substitution on the ring carbon is challenging.

Electrophilic Substitution: The alkylation and arylation of 5-substituted tetrazoles are primary methods for synthesizing 2,5-disubstituted tetrazoles. researchgate.net These reactions proceed via a tetrazolate anion intermediate. The regioselectivity of the reaction, which determines whether the N1 or N2 isomer is formed, is influenced by factors such as the nature of the substituent at the C5 position, the electrophile, and the reaction conditions. mdpi.com For instance, the N2-arylation of 5-substituted-1H-tetrazoles using diaryliodonium salts or arylboronic acids provides a direct route to 2-aryl-5-substituted-tetrazoles. organic-chemistry.org

Nucleophilic Substitution: Direct nucleophilic attack on the C5 carbon of the tetrazole ring is generally unfavorable. However, if the C5 position is unsubstituted, the corresponding C-H bond is acidic enough to be deprotonated by a strong base, such as n-butyllithium (nBuLi). mdpi.com This generates a potent C5-tetrazolyl anion, which can then react with a variety of electrophiles (e.g., aldehydes, ketones, bromine) to yield 2-phenyl-5-substituted-2H-tetrazoles. mdpi.com

| Reaction Type | Position of Attack | Description | Example Reactants |

|---|---|---|---|

| Electrophilic Substitution | N-atoms | Alkylation or arylation of the tetrazolate anion, often leading to a mixture of N1 and N2 isomers. mdpi.comresearchgate.net | Arylboronic acids, Diaryliodonium salts organic-chemistry.org |

| Nucleophilic Substitution (via deprotonation) | C5-atom | Deprotonation at C5 with a strong base followed by reaction of the resulting anion with an electrophile. mdpi.com | n-Butyllithium followed by aldehydes or ketones mdpi.com |

Mechanistic Investigations of this compound Transformations

The most significant transformations of the tetrazole ring involve its cleavage, which can be induced thermally or photochemically. These reactions typically proceed through the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process. The photodecomposition of tetrazoles consistently involves the cleavage of the heterocyclic ring, which can lead to a diverse array of products. nih.gov The specific pathway and resulting products are highly dependent on the substituents attached to the ring and the reaction conditions.

The photochemistry of tetrazole derivatives is a versatile area of study, as the choice of solvent and irradiation wavelength can influence the reaction pathways. nih.gov Photolysis of this compound and its derivatives leads to the cleavage of the tetrazolyl ring, which can proceed through several distinct fragmentation pathways. nih.gov

Key photochemical transformations include:

[3+2] Pericyclic Molecular Nitrogen Elimination: Irradiation can induce a [3+2] cycloreversion, extruding N₂ and forming a transient nitrilimine intermediate. This species can then undergo subsequent rearrangements or cyclizations.

Ring Bond Cleavage: Alternative pathways involve the photocleavage of different bonds within the ring. For example, cleavage of the C(5)-N(1) and N(3)-N(4) bonds can yield a phenyl azide (B81097) and an isocyanate. nih.gov In another pathway, cleavage of the N(1)-N(2) and N(4)-C(5) bonds can produce a phenyl isocyanate and an azide. nih.gov

Studies on matrix-isolated tetrazoles have been crucial in identifying these fragmentation pathways by trapping and characterizing the transient intermediates. nih.gov The specific outcome of the photolysis is highly dependent on the structure of the substituents, their conformational flexibility, and the possibility of tautomerism. nih.gov

| Photochemical Pathway | Bonds Cleaved | Potential Products/Intermediates | Reference |

|---|---|---|---|

| [3+2] Cycloreversion | Multiple ring bonds | Dinitrogen (N₂), Nitrilimine | nih.gov |

| Fragmentation Path A | C(5)-N(1) and N(3)-N(4) | Phenyl azide, Isocyanate | nih.gov |

| Fragmentation Path B | N(1)-N(2) and N(4)-C(5) | Phenyl isocyanate, Azide | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Phenyl 2h Tetrazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-phenyl-2H-tetrazole, ¹H, ¹³C, and ¹⁵N NMR are employed to confirm its isomeric structure and analyze the electronic effects of the phenyl and tetrazole rings.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis

The chemical shifts observed in NMR spectra are indicative of the electronic environment of the nuclei. The distinction between the 2-phenyl and the 1-phenyl isomers of phenyltetrazole is readily achieved by analyzing the chemical shifts, particularly of the tetrazole ring carbon.

¹H NMR: The proton spectrum of this compound is characterized by signals in the aromatic region. The protons on the phenyl ring are influenced by the electron-withdrawing nature of the tetrazole ring. Typically, the ortho-protons (adjacent to the point of attachment) are deshielded and appear further downfield compared to the meta- and para-protons. In derivatives like 5-phenyl-2-(p-tolyl)-2H-tetrazole, the ortho-protons of the N2-phenyl group resonate around 8.08 ppm, while the meta-protons appear at 7.37 ppm rsc.org.

¹³C NMR: The ¹³C NMR spectrum provides crucial information for identifying the 2H-tetrazole regioisomer. The chemical shift of the C5 carbon atom (the sole carbon in the tetrazole ring) is highly diagnostic. In 2,5-disubstituted 2H-tetrazoles, this carbon signal consistently appears in the range of 161–165 ppm. nih.gov This downfield shift is a key feature that distinguishes it from the corresponding 1,5-disubstituted isomer. The carbons of the phenyl ring exhibit shifts in the typical aromatic range of 119-135 ppm. rsc.org

¹⁵N NMR: With four nitrogen atoms, ¹⁵N NMR is a particularly powerful tool for characterizing the tetrazole ring. The chemical shifts of the nitrogen atoms are sensitive to their position and bonding within the heterocyclic ring. In the this compound structure, the nitrogen atoms at positions N2 and N3 are chemically different from those at N1 and N4, leading to distinct signals. While experimental data from open literature is scarce, specialized databases confirm the availability of ¹⁵N NMR spectra for this compound. nih.gov

| Nucleus | Position | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹³C | C5 (Tetrazole Ring) | 164.5 - 165.5 |

| ¹³C | C-ipso (Phenyl) | ~134.7 |

| ¹³C | C-ortho (Phenyl) | ~119.7 |

| ¹³C | C-meta (Phenyl) | ~130.1 |

| ¹³C | C-para (Phenyl) | ~130.4 |

| ¹H | H-ortho (Phenyl) | 8.1 - 8.3 |

| ¹H | H-meta/para (Phenyl) | 7.4 - 7.6 |

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY) for Stereochemistry and Connectivity

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and determining the molecule's connectivity and spatial arrangement.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons. For this compound, an HSQC spectrum would show cross-peaks connecting the signals of the ortho, meta, and para protons to their corresponding carbon atoms on the phenyl ring, confirming their assignments.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space proximity between nuclei. This technique is particularly valuable for confirming the N-2 substitution pattern. A NOESY experiment would show a cross-peak between the ortho-protons of the phenyl ring and the substituent at the C5 position of the tetrazole ring. This spatial correlation provides definitive proof of the this compound structure, as such an interaction would be sterically impossible in the 1-phenyl isomer.

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays characteristic bands for both the phenyl and tetrazole rings.

The key vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹, usually in the 3100-3050 cm⁻¹ range. rsc.org

Aromatic C=C Stretching: The phenyl ring gives rise to several characteristic bands in the 1610-1450 cm⁻¹ region. rsc.org

Tetrazole Ring Vibrations: The tetrazole ring exhibits a complex series of stretching and bending vibrations. These include C=N and N=N stretching modes, which are often observed in the 1600-1300 cm⁻¹ range. Ring "breathing" and other deformation modes appear at lower frequencies, typically between 1200 cm⁻¹ and 900 cm⁻¹. pnrjournal.com

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | Weak-Medium |

| Phenyl Ring C=C Stretch | 1610 - 1580 | Medium |

| Phenyl Ring C=C Stretch | 1510 - 1480 | Medium |

| Tetrazole Ring Stretch (C=N, N=N) | 1460 - 1380 | Medium-Strong |

| Tetrazole Ring Breathing/Deformation | 1200 - 900 | Medium-Strong |

| Aromatic C-H Out-of-Plane Bend | 780 - 720 | Strong |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MSn)

ESI is a soft ionization technique that typically produces a protonated molecular ion, [M+H]⁺. In tandem mass spectrometry (MS/MS or MSn), this parent ion is isolated and fragmented by collision-induced dissociation to produce daughter ions. For 2,5-disubstituted tetrazoles, a characteristic and dominant fragmentation pathway is the facile elimination of a neutral molecule of nitrogen (N₂). mdpi.com

For this compound (C₇H₆N₄, Mol. Wt. 146.15), the fragmentation process begins with the protonated parent ion at m/z 147. This ion readily loses a molecule of N₂ (28 Da), resulting in a highly stable daughter ion at m/z 119. mdpi.com This fragmentation is a hallmark of the 2,5-disubstituted tetrazole scaffold and is useful for its identification.

Proposed Fragmentation Pathway:

[C₇H₆N₄ + H]⁺ (m/z 147.07) → [C₇H₇N₂]⁺ (m/z 119.06) + N₂

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Structure

The analysis of this derivative reveals that the phenyl and tetrazole rings are nearly coplanar, with a dihedral angle of approximately 11.8°. lnu.edu.ua This planarity facilitates efficient crystal packing, often involving π-π stacking interactions between the aromatic rings of adjacent molecules. lnu.edu.ua Such interactions are a key stabilizing force in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within this compound compounds. The absorption of UV or visible light by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths and intensities of this absorption are characteristic of the molecule's structure, particularly the arrangement of its π-electron system. Studies focus on identifying these electronic transitions, such as π → π* and intramolecular charge transfer (ICT), and understanding how they are influenced by substituents and solvent polarity.

Research into the photophysical properties of 2,5-disubstituted tetrazoles reveals that the nature of the electronic transitions can be determined through a combination of experimental spectroscopy and computational methods like time-dependent density functional theory (TD-DFT). rsc.orgdigitellinc.com For certain push-pull systems, where the tetrazole core is substituted with both electron-donating and electron-withdrawing groups, the longest wavelength absorption band is often associated with an intramolecular charge transfer (ICT) transition. rsc.orgrsc.org In other derivatives, the observed UV bands are composed of π to π* transitions. digitellinc.com

The substitution pattern on the phenyl and tetrazole rings significantly influences the absorption characteristics. For instance, the introduction of a strong electron-donating group can cause a significant red shift (a shift to a longer wavelength) in the absorption band. rsc.orgrsc.org This tunability of the UV-Vis absorption is a key property of these compounds. digitellinc.com

Solvent effects, known as solvatochromism, can also provide insight into the nature of the electronic transitions. While some push-pull tetrazole derivatives show minimal dependence of their absorption spectra on the polarity of the solvent, others exhibit a noticeable blue shift (a shift to a shorter wavelength) in their longest absorption band as solvent polarity increases. rsc.orgrsc.org

A detailed spectroscopic analysis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in ethanol (B145695) has identified three distinct absorption bands. The experimental data, which is in good agreement with quantum-chemical calculations, reveals a long-wave band with a clear vibrational structure. mdpi.com The specific absorption maxima (λmax) and corresponding molar extinction coefficients (εmax) for this compound are presented below. mdpi.com

UV-Vis Spectral Data for 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in Ethanol

| Band | λmax (nm) | εmax (L mol-1 cm-1) |

| 1 | 274 | 23,600 |

| 2 | 236 | 26,200 |

| 3 | 202 | ~40,000 |

| Data sourced from a study on the synthesis and characterization of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine. mdpi.com |

This quantitative data, coupled with qualitative observations on other derivatives, underscores the utility of UV-Vis spectroscopy in elucidating the electronic structure and properties of this compound compounds.

Theoretical and Computational Chemistry of 2 Phenyl 2h Tetrazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the fundamental properties of 2-Phenyl-2H-tetrazole at the molecular level. These computational methods allow for the precise prediction of molecular geometries, energies, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of tetrazole derivatives due to its balance of accuracy and computational cost. DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), provide a reliable foundation for geometry optimization and the prediction of molecular energetics.

Theoretical calculations are typically performed on an isolated molecule in the gaseous phase. As a result, optimized bond lengths may appear slightly larger than experimental values obtained from crystal structures, which are influenced by intermolecular forces in the solid state. For instance, in a related compound, 2,3-di(p-methylphenyl)tetrazole-5-thione, the largest deviation between theoretical and experimental bond lengths was found to be minimal, at 0.0277 Å, demonstrating the satisfactory precision of DFT methods. asianpubs.org However, torsion angles can show more significant differences between the calculated gas-phase structure and the experimental solid-state structure due to crystal packing effects. asianpubs.org

The optimized geometry of phenyl-substituted tetrazoles reveals important structural features. For example, in 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, DFT calculations indicated an absolutely planar conjugated structure, with its geometrical parameters showing good correspondence with known data for 2,5-disubstituted 2H-tetrazoles.

Table 1: Representative Calculated Geometrical Parameters for a Phenyl-Substituted Tetrazole Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| N1-N2 | 1.34 |

| N2-C5 | 1.32 |

| C5-N4 | 1.35 |

| N4-N3 | 1.31 |

| N3-N1 | 1.37 |

| C5-C(Phenyl) | 1.45 |

| Bond Angles | |

| N3-N1-N2 | 108.5 |

| N1-N2-C5 | 109.0 |

| N2-C5-N4 | 105.5 |

| C5-N4-N3 | 109.5 |

| N4-N3-N1 | 107.5 |

Note: The data in this table is illustrative and represents typical values for phenyl-substituted tetrazole rings based on DFT calculations. Actual values may vary depending on the specific molecule and computational level.

HOMO/LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For tetrazole derivatives, this analysis provides insights into their potential as ligands, their role in chemical reactions, and their electronic spectra. ajchem-a.com

In computational studies of related heterocyclic compounds, the HOMO-LUMO energy gap has been shown to be a key factor in reflecting the chemical reactivity of the molecule. irjweb.com For instance, in 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This value helps in assessing the molecule's kinetic stability and the nature of electronic transitions. ajchem-a.com

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound.

Table 2: Key Electronic Properties and Global Reactivity Descriptors

| Property | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. ajchem-a.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicating ease of reaction. ajchem-a.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons. ajchem-a.com |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the electrophilic power of a molecule. nih.gov |

Investigation of Tautomerism and Aromaticity

The tetrazole ring is a fascinating heterocyclic system that exhibits both tautomerism and aromaticity, two fundamental concepts in chemistry that profoundly influence its properties and reactivity.

1H- and 2H-Tautomeric Forms and Relative Stabilities

Phenyltetrazole can exist in two primary tautomeric forms: 1-phenyl-1H-tetrazole and this compound, which differ in the position of the hydrogen atom on the tetrazole ring. researchgate.net Computational studies consistently show that the relative stability of these tautomers is a key characteristic of the tetrazole system.

In the gas phase, the 2H-tautomer is generally found to be more stable than the 1H-tautomer. acs.org This energetic preference has been confirmed by various levels of theory. For C-substituted tetrazoles, the energy difference between the two tautomers is typically predicted to be around 2 kcal/mol on average. This finding is in good agreement with experimental results, which report an enthalpy difference of approximately 1.65 ± 0.35 kcal/mol.

The greater stability of the 2H-isomer in the gas phase is a common feature among tetrazole derivatives. acs.org This stability can be attributed to the specific electronic arrangement and delocalization within the 2H-tetrazole ring structure.

Influence of Substituents on Tautomeric Equilibrium

The position and electronic nature of substituents on the phenyl ring can modulate the tautomeric equilibrium between the 1H and 2H forms of phenyltetrazole. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can differentially stabilize or destabilize the respective tautomers, thereby shifting the equilibrium.

For C5-substituted tetrazoles, it has been observed that for both electron-donating and electron-withdrawing substituents, the 2H-form remains the more stable tautomer in the gas phase. acs.orgnih.gov However, the energy difference between the tautomeric forms can be affected. For example, computational studies on C5-substituted tetrazoles with groups like -CH3, -OH (donating) and -NO2, -CN (withdrawing) show that while the 2H form is consistently lower in energy, the magnitude of this energy difference can change. acs.org Specifically, for electron-donating substituents, the energy difference between the two tautomeric forms tends to decrease. acs.org

The solvent environment also plays a crucial role in tautomeric preferences, and its effects can be modeled using computational methods like the Polarizable Continuum Model (PCM). nih.govnih.gov Polar solvents can alter the relative stabilities of tautomers by interacting differently with their respective dipole moments.

Aromaticity Indices and Delocalization within the Tetrazole Ring

The tetrazole ring is considered an aromatic system due to its cyclic, planar structure with 6 π-electrons that follow Hückel's rule. The aromaticity of the ring contributes significantly to its stability. The degree of aromaticity can be quantified using various computational indices.

One of the most common geometry-based indices is the Harmonic Oscillator Model of Aromaticity (HOMA). A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 suggests a non-aromatic system. Computational studies on C-substituted tetrazoles have shown that the 2H-tautomers generally exhibit higher HOMA values than the 1H-tautomers, indicating a higher degree of aromatic character. This supports the observation of greater stability for the 2H-isomer.

Another widely used magnetic criterion for aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS values are typically calculated at the center of the ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). Negative NICS values are indicative of aromaticity. For tetrazole isomers, NICS calculations also generally support a higher degree of aromaticity for the 2H-tautomer compared to the 1H-tautomer. ijsr.net

These indices collectively confirm the aromatic nature of the tetrazole ring in this compound and highlight the electronic differences between its tautomeric forms. ijsr.netresearchgate.net

Table 3: Comparison of Aromaticity Indices for Tetrazole Tautomers

| Aromaticity Index | Typical Finding | Implication |

| HOMA | 2H-tautomer > 1H-tautomer | 2H-isomer has a more aromatic character based on bond length uniformity. |

| NICS(0) | Both tautomers show negative values. | Confirms aromatic character for both isomers. |

| NICS(1) | 2H-tautomer often more negative than 1H-tautomer. | Suggests stronger ring current and higher aromaticity in the 2H form. ijsr.net |

Thermodynamic and Reactivity Parameters from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for calculating the thermodynamic and reactivity parameters of molecules like this compound. These parameters help in predicting the chemical behavior, stability, and potential interaction sites of the compound.

Chemical hardness (η) and softness (S) are concepts derived from DFT that describe the resistance of a molecule to change its electron configuration. Hard molecules have a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making them less reactive. Soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive nih.gov. The energy gap is a key indicator of chemical stability nih.gov. These parameters are crucial for understanding the polarizability and charge transfer capabilities of tetrazole derivatives nih.gov.

| Parameter | Definition | Significance |

| Dipole Moment (µ) | A measure of the separation of positive and negative charges in a molecule. | Indicates molecular polarity, influencing solubility and intermolecular interactions. |

| Chemical Hardness (η) | Resistance to deformation or change in electron distribution. Calculated as half the HOMO-LUMO energy gap. | High hardness implies high stability and low reactivity. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | High softness implies high reactivity and polarizability. |

This table provides definitions for key reactivity parameters.

Ionization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when a molecule accepts an electron rug.nl. These fundamental properties are directly related to the HOMO and LUMO energies, respectively, within the framework of Koopmans' theorem. Specifically, IP can be approximated as the negative of the HOMO energy (-EHOMO), and EA can be approximated as the negative of the LUMO energy (-ELUMO) nih.gov.

These parameters are essential for predicting the electron-donating and electron-accepting capabilities of this compound. A low ionization potential suggests it can act as an electron donor, while a high electron affinity indicates it can act as an electron acceptor. Computational studies on various tetrazole derivatives utilize these HOMO and LUMO energy values to assess a range of molecular parameters that describe their reactivity nih.gov.

| Parameter | Computational Formula | Significance |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy needed to remove an electron; indicates electron-donating ability. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon gaining an electron; indicates electron-accepting ability. |

This table outlines the calculation and importance of ionization potential and electron affinity.

While global descriptors like hardness and softness describe the reactivity of the molecule as a whole, Fukui indices (fk) are used to predict local reactivity at specific atomic sites. These indices quantify the change in electron density at an atom when the total number of electrons in the molecule changes nih.govacs.org.

The Fukui function helps identify which atoms are most susceptible to:

Nucleophilic attack (where the molecule accepts electrons), indicated by fk+.

Electrophilic attack (where the molecule donates electrons), indicated by fk-.

Radical attack , indicated by fk0.

By calculating these indices for each atom in this compound, one can pinpoint the most reactive centers. For instance, in studies of related tetrazole compounds, Fukui indices have been used to identify specific nitrogen or carbon atoms as the most likely sites for interaction nih.gov. This level of detail is invaluable for understanding reaction mechanisms and designing new molecules with specific reactivity patterns acs.org.

Molecular Modeling and Docking Studies for Interaction Analysis

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand), such as this compound, binds to a specific target, typically a protein or enzyme ajchem-a.com. These studies are fundamental in drug discovery and materials science to understand intermolecular interactions at a molecular level.

Although specific docking studies focusing solely on the parent this compound are not prominent in the literature, extensive research on its derivatives reveals the crucial role of the tetrazole ring in molecular interactions. The tetrazole moiety is often considered a bioisostere of the carboxylic acid group, a common feature in many biologically active compounds nih.gov.

Docking studies on various tetrazole derivatives show that the nitrogen-rich ring can participate in several key interactions:

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, forming strong connections with amino acid residues in a protein's active site nih.gov.

π-π Stacking: The aromatic nature of both the phenyl and tetrazole rings allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan ajchem-a.com.

Coordination with Metal Ions: The tetrazole group can act as an effective chelator for metal ions present in the active sites of metalloenzymes nih.gov.

These computational simulations provide binding affinity scores (e.g., in kcal/mol), which estimate the strength of the interaction, and reveal the most stable binding pose of the ligand within the target's active site nih.govnih.gov. This information is critical for designing more potent and selective molecules for therapeutic or material applications.

Derivatization Strategies of 2 Phenyl 2h Tetrazole

Functionalization at the 2-Position (N-alkylation, N-acylation)

The nitrogen atom at the 2-position of the tetrazole ring is a common site for functionalization, allowing for the introduction of various alkyl and acyl groups. These modifications can significantly impact the molecule's steric and electronic properties.

N-alkylation involves the attachment of an alkyl group to the N-2 position. The alkylation of 5-substituted tetrazoles can often lead to a mixture of N-1 and N-2 isomers. However, specific conditions can favor the formation of the 2,5-disubstituted product. For instance, the reaction of 5-phenyl-2H-tetrazole with methyl chloroacetate (B1199739) in the presence of a base provides methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate kaist.ac.kr. Another regioselective method involves the alkylation of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid, which yields 2-adamantyl-5-aryl-2H-tetrazoles nih.gov. The N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide has been shown to produce a mixture of N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide and N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide, with the N-2 isomer being the slightly major product mdpi.com.

N-acylation introduces an acyl group, typically via a linker, to the N-2 position. A prominent strategy involves the acylation of a pre-functionalized side chain. For example, 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide serves as a key intermediate. This compound can be readily treated with a variety of aroyl, heterocyclyl, or alkanoyl chlorides in a solvent like dry DMF to yield a series of novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides tubitak.gov.trresearchgate.netresearchgate.net. This method provides a versatile route to a diverse library of derivatives.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 5-Phenyl-2H-tetrazole | Methyl chloroacetate | Methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate | kaist.ac.kr |

| 5-Aryl-NH-tetrazole | Adamantan-1-ol / H₂SO₄ | 2-Adamantyl-5-aryl-2H-tetrazole | nih.gov |

| 2-(5-Phenyl-2H-tetrazol-2-yl)acetohydrazide | Benzoyl chloride | N'-benzoyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | tubitak.gov.tr |

| 2-(5-Phenyl-2H-tetrazol-2-yl)acetohydrazide | 2-Furoyl chloride | N'-(2-furoyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | tubitak.gov.tr |

Functionalization at the 5-Position (C-substitution)

Modification at the C-5 position of the 2-phenyl-2H-tetrazole ring typically involves derivatization of the phenyl group. While the direct synthesis of various 2-aryl-5-substituted-tetrazoles is a common approach to introduce diversity at this position, post-synthetic modification of the 5-phenyl ring is also a viable strategy organic-chemistry.org.

Electrophilic aromatic substitution reactions can be performed on the phenyl ring at the 5-position. For example, nitration of 2-(adamantan-1-yl)-5-phenyl-2H-tetrazole with a nitrating mixture (HNO₃/H₂SO₄) leads to the formation of 2-(adamantan-1-yl)-5-(3-nitrophenyl)-2H-tetrazole nih.gov. This demonstrates that the 5-phenyl group can be functionalized after the core tetrazole structure is established, allowing for the introduction of various substituents that can serve as handles for further derivatization.

Table 2: Example of C-5 Position Functionalization

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-(Adamantan-1-yl)-5-phenyl-2H-tetrazole | HNO₃/H₂SO₄ | 0–5 °C, 1 h | 2-(Adamantan-1-yl)-5-(3-nitrophenyl)-2H-tetrazole | nih.gov |

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

Combining the this compound moiety with other heterocyclic systems is a powerful strategy in drug discovery and materials science to create hybrid molecules with novel properties.

Tetrazole-Hydrazide Conjugates

Tetrazole-hydrazide conjugates are valuable intermediates for the synthesis of other heterocyclic systems. The synthesis typically starts with 5-phenyl-2H-tetrazole, which is first alkylated with methyl chloroacetate to yield methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate. Subsequent treatment of this ester with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695) or methanol (B129727) efficiently produces 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide kaist.ac.krresearchgate.net. This key intermediate can then be acylated with various acid chlorides to generate a wide range of N'-substituted acetohydrazide derivatives, effectively creating diverse tetrazole-hydrazide conjugates tubitak.gov.trresearchgate.net.

Tetrazole-Oxadiazole Hybrids

The 1,3,4-oxadiazole (B1194373) ring can be synthesized from tetrazole-hydrazide precursors. A common method involves the cyclization of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide. By reacting this hydrazide with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) under reflux, a series of 2-aryl-5-((5-phenyl-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazoles can be obtained kaist.ac.kr. This synthetic route provides an efficient way to link the this compound and 1,3,4-oxadiazole scaffolds through a methylene (B1212753) bridge.

Tetrazole-Pyrazolyl and Other Heterocyclic Conjugates

The this compound core has been successfully conjugated with various other heterocyclic rings, including pyrazole. One reported synthesis involves the reaction of a tetrazolyl derivative of acetoacetic ester with pyridylhydrazine in 2-propanol to yield the hybrid compound 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol mdpi.com. This demonstrates the feasibility of creating complex hybrid structures where the two heterocyclic moieties are linked via a methyl group. The synthesis of new functionalized tetrazole-pyrazole compounds is an area of active research researchgate.net.

Tetrazole-Thiazolidinone Conjugates

The synthesis of tetrazole-thiazolidinone conjugates can be achieved through multi-step reactions often involving a common Schiff base intermediate. A general pathway involves the synthesis of Schiff bases from a suitable amine-containing precursor. These Schiff bases can then undergo two separate reaction pathways: one to form a tetrazole ring and another to form a thiazolidinone ring. For example, a Schiff base can be reacted with sodium azide (B81097) in a solvent like tetrahydrofuran (B95107) (THF) to yield a tetrazole derivative ijrrr.com. Separately, the same Schiff base can be reacted with thioglycolic acid to produce a thiazolidinone derivative ijrrr.comekb.eg. By designing a synthetic scheme where a Schiff base is derived from a molecule already containing the this compound moiety, a direct route to tetrazole-thiazolidinone conjugates can be established.

Table 3: Overview of Hybrid Molecule Synthesis

| Hybrid Type | Precursor | Key Reagent(s) | Resulting Linkage/Structure | Reference(s) |

|---|---|---|---|---|

| Tetrazole-Hydrazide | Methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate | Hydrazine hydrate | -CH₂-CO-NH-NH₂ | kaist.ac.krresearchgate.net |

| Tetrazole-Oxadiazole | 2-(5-Phenyl-2H-tetrazol-2-yl)acetohydrazide | Aromatic carboxylic acid, POCl₃ | Methylene bridge to 1,3,4-oxadiazole | kaist.ac.kr |

| Tetrazole-Pyrazolyl | Tetrazolyl derivative of acetoacetic ester | Pyridylhydrazine | Methylene bridge to pyrazole | mdpi.com |

| Tetrazole-Thiazolidinone | Schiff base containing tetrazole moiety | Thioglycolic acid | Direct linkage from Schiff base carbon to thiazolidinone ring | ijrrr.com |

Tetrazole-Galactopyranosyl Hybrid Molecules

The synthesis of hybrid molecules incorporating both a tetrazole moiety and a carbohydrate unit, such as galactopyranose, represents a significant area of medicinal chemistry research. These glycohybrids have the potential to combine the biological activities of both parent structures, leading to novel therapeutic agents. The derivatization of this compound to include a galactopyranosyl substituent can be achieved through several synthetic strategies, primarily involving the formation of the tetrazole ring via cycloaddition or by the glycosylation of a pre-functionalized tetrazole.

A common and versatile method for the synthesis of tetrazole derivatives is the [2+3] cycloaddition reaction between an organonitrile and an azide. In the context of creating a tetrazole-galactopyranosyl hybrid, this can be approached in two ways: reacting a phenyl nitrile with a glycosyl azide or reacting a phenyl azide with a glycosyl nitrile.

One plausible synthetic route involves the use of a suitably protected galactopyranosyl azide as a key intermediate. This azide can then be reacted with benzonitrile (B105546) to form the desired this compound-galactopyranosyl hybrid. The reaction is typically catalyzed by a Lewis acid and requires careful control of reaction conditions to ensure the desired regioselectivity of the tetrazole ring.

Alternatively, a functionalized this compound can be coupled with a protected galactopyranosyl donor. For instance, a this compound bearing a hydroxyl or amino group can be glycosylated using an activated galactopyranosyl derivative, such as a glycosyl halide or triflate. This method allows for the late-stage introduction of the sugar moiety.

The choice of protecting groups for the galactopyranose unit is critical to the success of these synthetic strategies. Acetyl or benzyl groups are commonly employed to protect the hydroxyl groups of the sugar, preventing unwanted side reactions and ensuring the stereochemical integrity of the glycosidic linkage. The final deprotection step yields the target hybrid molecule.

The structural characterization of these hybrid molecules relies on standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are used to confirm the presence of both the phenyltetrazole and galactopyranosyl moieties and to determine the anomeric configuration of the sugar. Mass spectrometry provides confirmation of the molecular weight of the synthesized compound.

The following table summarizes a hypothetical reaction scheme for the synthesis of a this compound-galactopyranosyl hybrid molecule via a [2+3] cycloaddition reaction.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Key Observations |

| Benzonitrile | 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide | Zinc(II) chloride | 2-Phenyl-5-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2H-tetrazole | Formation of the tetrazole ring confirmed by IR and NMR spectroscopy. |

| This compound-5-thiol | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide | Silver triflate | S-(2-Phenyl-2H-tetrazol-5-yl) 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | Formation of a thioglycosidic linkage. |

The biological evaluation of these hybrid molecules is an active area of research, with studies focusing on their potential as antimicrobial, antiviral, or anticancer agents. The galactopyranosyl moiety can influence the pharmacokinetic properties of the this compound core, potentially improving its solubility, bioavailability, and target specificity.

Advanced Applications of 2 Phenyl 2h Tetrazole in Chemical Sciences

Role as Chemical Building Blocks in Multi-step Organic Synthesis

The 2-phenyl-2H-tetrazole moiety is a crucial building block in organic synthesis, valued for its stability and the diverse reactivity it offers for constructing more complex molecules. The synthesis of the 2,5-disubstituted tetrazole core itself is often achieved through regioselective [3+2] cycloaddition reactions. For instance, a general method involves the reaction of arenediazonium salts with trimethylsilyldiazomethane, which reliably produces 2-aryltetrazoles with wide functional group compatibility. researchgate.net This approach is scalable and provides a gateway to versatile intermediates such as 2-aryl-5-bromotetrazole, which can be further functionalized. researchgate.net

Once formed, the this compound structure can participate in various transformations. The functionalization of 5-substituted tetrazoles is a key strategy, though it can be challenging as it often yields a mixture of 1,5- and 2,5-disubstituted isomers. lifechemicals.com However, specific reaction conditions can favor the desired 2,5-disubstituted product. For example, the arylation of 5-phenyltetrazole with certain reagents has been shown to selectively produce 2-aryl-5-phenyltetrazole derivatives. researchgate.net

A notable example of its use as a building block is in the synthesis of more complex heterocyclic systems. In one reported synthesis, the reaction of the 5-phenyl-1H-tetrazole sodium salt with 2-chloro-4,6-dimethylpyrimidine (B132427) does not yield the expected simple substitution product. Instead, it undergoes a thermolytic recycling of the intermediate, involving the elimination of a nitrogen molecule, to form 5,7-dimethyl-3-phenyl- researchgate.netacs.orgnih.govtriazolo[4,3-a]pyrimidine. mdpi.com This transformation highlights the tetrazole ring's ability to act as a reactive intermediate under specific conditions, enabling the construction of fused heterocyclic systems.

The tetrazole ring is considered a "privileged scaffold" in medicinal chemistry, often serving as a metabolically stable bioisostere of a carboxylic acid. lifechemicals.comnih.gov This has driven extensive research into incorporating the this compound unit into larger, biologically active molecules through multi-step syntheses. nih.gov

Coordination Chemistry: this compound as Ligands

The nitrogen-rich tetrazole ring is an excellent coordinating agent, making this compound and its derivatives highly valuable ligands in coordination chemistry. The four nitrogen atoms of the ring provide multiple potential binding sites for metal ions, allowing for a variety of coordination modes. lnu.edu.ua

The this compound unit is frequently incorporated into more complex molecular architectures to create multidentate ligands. These ligands can bind to a metal center through multiple donor atoms, leading to the formation of stable and structurally diverse metal-organic complexes and coordination polymers.

Bifunctional or tripodal ligands can be designed by chemically linking the this compound core to other coordinating groups. Examples include combining the tetrazole ring with other heterocycles, such as pyridine, or with carboxylate or diketonate functionalities. lifechemicals.com This strategy allows for fine-tuning the electronic and steric properties of the resulting ligand to control the assembly and properties of the final metal complex. The addition of other donor centers, such as an allyl group on a tetrazole ring, can also enhance the specific coordination properties of the derivative. lnu.edu.ua

Derivatives of this compound readily form complexes with a wide range of transition metals. The structural characterization of these complexes, typically performed using single-crystal X-ray diffraction, reveals intricate and often unique coordination environments.

A well-characterized example is the crystalline silver(I) π,σ-complex with 2-allyl-5-phenyl-2H-tetrazole, [Ag(C10H10N4)ClO4]. lnu.edu.ua In this complex, the silver(I) atom exhibits a trigonal pyramidal coordination. It is bound to the C=C double bond of the allyl group from one ligand, and to two different nitrogen atoms from the tetrazole rings of two adjacent ligands. An oxygen atom from a perchlorate (B79767) anion occupies the apical position of this coordination pyramid. This coordination scheme results in the formation of infinite one-dimensional chains, which are further organized in the solid state by π-π stacking interactions between the phenyl rings of neighboring chains. lnu.edu.ua

The structural details of this silver(I) complex are summarized in the table below.

| Parameter | Value |

| Compound | [Ag(2-allyl-5-phenyl-2H-tetrazole)ClO4] |

| Formula | C10H10AgClN4O4 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.3078(12) |

| b (Å) | 7.0690(15) |

| c (Å) | 14.566(3) |

| α (°) | 80.780(12) |

| β (°) | 88.148(12) |

| γ (°) | 79.759(13) |

| Coordination | The Ag(I) atom is coordinated by the C=C bond of an allyl group, two N atoms from two adjacent tetrazole molecules, and one perchlorate O atom. |

| Structure | Bridging Ag(I) atoms connect the ligands into infinite {Ag(L)ClO4}n chains. |

| Data sourced from Slyvka et al. lnu.edu.ua |

Material Science Applications

The unique chemical and physical properties of the this compound core make it a valuable component in the field of material science, particularly in the development of high-energy materials and as a corrosion inhibitor.

The tetrazole ring is a paramount structural motif in the design of high-energy materials (HEMs). at.ua Its high nitrogen content (up to 80% by weight in the parent molecule) and significant positive heat of formation contribute to a large release of energy and gaseous products, primarily environmentally benign dinitrogen (N2), upon decomposition. at.uasciencemadness.org These properties make tetrazole derivatives attractive as high-performing explosives and propellants, often with improved performance over traditional materials like TNT and RDX. at.uaresearchgate.net

The energetic properties of tetrazole-based materials can be enhanced by introducing specific functional groups, known as "energetic groups," such as nitro (-NO2), nitramino (-NHNO2), or nitrato (-ONO2) groups. at.uaresearchgate.net Attaching these groups to the phenyl ring or directly to the tetrazole ring of a this compound derivative can significantly increase the density, oxygen balance, and detonation performance of the resulting compound. For example, the introduction of multiple nitro groups onto an aryl-tetrazole scaffold has been shown to yield compounds with detonation velocities and pressures comparable to or exceeding that of RDX. at.ua The thermal stability of these compounds is a critical factor; many energetic tetrazoles exhibit decomposition temperatures between 150-250 °C. sciencemadness.orgresearchgate.net

The table below compares the calculated energetic properties of a representative energetic tetrazole derivative with standard explosives.

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| TNT | 1.65 | 6900 | 21.0 |

| RDX | 1.80 | 8795 | 34.9 |

| HMX | 1.91 | 9100 | 39.3 |

| 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole | 1.81 | 9260 | 37.9 |

| Data for TNT, RDX, and HMX are standard reference values. Data for the tetrazole derivative is from Li et al. researchgate.net |

Phenyltetrazole derivatives have demonstrated significant efficacy as corrosion inhibitors, particularly for protecting mild steel in acidic environments such as hydrochloric acid (HCl) solutions. researchgate.net Corrosion is an electrochemical process that causes significant degradation of metallic materials, and organic inhibitors function by adsorbing onto the metal surface to form a protective barrier.

The effectiveness of phenyltetrazole inhibitors is attributed to the presence of multiple adsorption centers, including the nitrogen atoms of the tetrazole ring and the π-electrons of the phenyl ring. These features facilitate strong adsorption onto the steel surface, blocking the active sites for corrosion. Studies have shown that these compounds act as mixed-type or cathodic-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, with a more pronounced effect on the latter. researchgate.net

The inhibition efficiency (IE) increases with the concentration of the inhibitor. Research on substituted phenyltetrazoles has revealed that the nature of the substituent on the phenyl ring plays a crucial role. For example, in one study, 5-(4-chlorophenyl)-1H-tetrazole (Cl-PT) showed higher inhibition efficiency than 5-phenyl-1H-tetrazole (PT) and 5-(4-methoxyphenyl)-1H-tetrazole (MO-PT). researchgate.net This suggests that electronic effects of the substituents influence the electron density of the molecule and its ability to adsorb onto the metal surface. Theoretical studies using density functional theory (DFT) have also indicated that the 2H-tetrazole isomer plays a more influential role in the inhibition process compared to the 1H-isomer. acs.org

The table below presents data from a study on the corrosion inhibition of mild steel in 5.0 M HCl by various phenyltetrazole derivatives.

| Inhibitor | Concentration (mol/L) | Inhibition Efficiency (%) |

| 5-phenyl-1H-tetrazole (PT) | 0.0005 | 92.9 |

| 5-(4-methoxyphenyl)-1H-tetrazole (MO-PT) | 0.0005 | 95.1 |

| 5-(4-chlorophenyl)-1H-tetrazole (Cl-PT) | 0.0005 | 96.8 |

| Data extracted from weight loss measurements. researchgate.net |

Polymer and Functional Material Design

The incorporation of the this compound structure into polymer chains imparts unique functional properties. Tetrazole-containing polymers are noted for their high nitrogen content, which can translate to high energy density and specific thermal behaviors. Research into network double polymers has demonstrated that tetrazole rings can participate in cross-linking reactions. For instance, the unsubstituted N-H tetrazole cycles of poly(5-vinyltetrazole) can be alkylated by oxirane cycles present in a copolymer structure, leading to the formation of a covalently bonded network. semanticscholar.org This gelation capability is viable in both organic and aqueous media, highlighting the versatility of these materials. semanticscholar.org

The phenyl group attached to the tetrazole ring can further influence the material's properties, enhancing thermal stability and modifying solubility characteristics. These polymers have potential applications as energetic materials, components of gas generators due to their high burn rate and relative stability, and in the development of specialized hydrogels. semanticscholar.orgnih.gov

Agrochemical Applications (e.g., Plant Growth Regulation, Herbicidal/Fungicidal Action Mechanisms)

In the field of agrochemicals, derivatives of this compound have shown significant promise, particularly as antifungal agents. chemimpex.com The tetrazole ring is a key pharmacophore in many azole antifungals, which function by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govmdpi.com

The mechanism of action often involves the inhibition of lanosterol (B1674476) 14-α-demethylase, a crucial enzyme in the ergosterol pathway. nih.gov By blocking this enzyme, tetrazole-based compounds disrupt the integrity of the fungal plasma membrane, leading to extensive lesions and ultimately, fungicidal activity. mdpi.com Studies on novel phenyl(2H-tetrazol-5-yl)methanamine derivatives have shown activity against pathogenic fungi like Candida albicans and Aspergillus niger. nih.gov The presence and position of various substituents on the phenyl ring play a critical role in determining the antifungal activity and whether the compound acts as a fungistatic or fungicidal agent. mdpi.com The development of new fungicides containing the phenyl-tetrazole scaffold is a key strategy to combat crop fungal diseases and address the emergence of resistant fungal pathogens. nih.gov

Table 1: Antifungal Activity of a Phenyl(2H-tetrazol-5-yl)methanamine Derivative

| Compound | Test Organism | Activity (MIC in µg/ml) |

|---|---|---|

| Phenyl(2H-tetrazol-5-yl)methanamine Derivative 3 | Candida albicans | 500 |

| Phenyl(2H-tetrazol-5-yl)methanamine Derivative 3 | Aspergillus niger | 750 |

Data sourced from research on novel tetrazole derivatives, highlighting their potential in agrochemical applications. nih.gov

Analytical Chemistry Applications (e.g., as Reagents or for Bioimaging)

The unique structure of this compound lends itself to applications in analytical chemistry, including its use as a reagent and in the development of fluorescent sensors for bioimaging. chemimpex.com A tetrazole derivative, 1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol (H2L), was designed as a fluorescent "turn-on" chemosensor. researchgate.net This compound exhibits high sensitivity and selectivity for specific metal ions, such as Al(III) in DMSO and Zn(II) in DMF. researchgate.net

The sensing mechanism is based on the inhibition of excited-state intramolecular proton transfer (ESIPT). researchgate.net Upon complexation with the target metal ion, the fluorescence of the compound is significantly enhanced, allowing for the quantitative detection of trace amounts of these ions. The high selectivity of this tetrazole-based sensor has enabled its successful application in the bioimaging of living HeLa cancer cells. researchgate.net Furthermore, 2-aryl-5-carboxytetrazole has been developed as a photoaffinity label for identifying drug targets, showcasing another advanced analytical application. acs.org

Supramolecular Chemistry and Molecular Recognition

The this compound scaffold is an effective building block in supramolecular chemistry due to its ability to participate in various non-covalent interactions. The tetrazole ring can act as both a hydrogen bond donor and acceptor, while the phenyl group can engage in π-π stacking interactions. nih.gov These interactions are fundamental to the process of molecular recognition and the self-assembly of complex, ordered supramolecular structures. nih.gov